N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide
Description
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-26-20-15(8-6-11-21-20)19(25)23-16-9-3-2-7-14(16)17-13-24-12-5-4-10-18(24)22-17/h2-13H,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGHRFOHSAKWNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide can be achieved through several synthetic routes. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions . The reaction typically proceeds via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, resulting in the formation of the desired amide . Another approach involves the use of ethyl acetate as a solvent and TBHP as a promoter for one-pot tandem cyclization and bromination . These methods are advantageous due to their mild reaction conditions and metal-free nature.
Chemical Reactions Analysis
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like TBHP and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, studies show that it can inhibit the proliferation of human cancer cells by modulating key signaling pathways involved in cell growth and survival.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 12.5 |
| MCF-7 (Breast) | 15.0 |
These results suggest that N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide could serve as a lead compound for developing new anticancer agents .
Mechanism of Action:
The compound's mechanism appears to involve the inhibition of specific kinases that are critical for tumor growth and survival. In vivo studies using xenograft models have demonstrated a significant reduction in tumor size when treated with this compound compared to controls .
Antimicrobial Properties
This compound has shown promising antimicrobial activity against various pathogens. Preliminary studies indicate its effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 256 |
| Escherichia coli | 128 |
This antimicrobial potential opens avenues for further exploration in treating infections caused by resistant strains.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines. Studies have shown that treatment with this compound can significantly reduce levels of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These findings suggest its potential use in conditions characterized by excessive inflammation .
Case Studies and Research Findings
Case Study on Tumor Growth Inhibition:
In a recent study, xenograft models treated with this compound showed a substantial decrease in tumor size compared to untreated controls, reinforcing its anticancer efficacy .
Safety and Toxicity Assessment:
Toxicological evaluations have indicated that this compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models . This aspect is crucial for its potential development as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound’s cholinesterase inhibitory activity is linked to its binding to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . These interactions highlight the compound’s potential as a therapeutic agent.
Comparison with Similar Compounds
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide can be compared with other imidazopyridine derivatives, such as 3-bromoimidazo[1,2-a]pyridines and N-(pyridin-2-yl)amides . While these compounds share a common imidazopyridine core, their unique substituents and functional groups confer distinct biological activities and chemical properties. For example, 3-bromoimidazo[1,2-a]pyridines are known for their versatility in further chemical transformations, whereas N-(pyridin-2-yl)amides are recognized for their pharmacological relevance . The uniqueness of this compound lies in its combination of structural features, which contribute to its diverse applications in scientific research.
Biological Activity
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features an imidazo[1,2-a]pyridine moiety linked to a phenyl group and a methoxy-substituted nicotinamide structure. This unique arrangement contributes to its biological activity by enhancing binding affinity to various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C18H17N3O2 |
| Molecular Weight | 313.35 g/mol |
| Structural Features | Imidazo[1,2-a]pyridine, phenyl, methoxy-nicotinamide |
Antimicrobial Properties
Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit significant antimicrobial activity. This compound has been shown to inhibit the growth of various bacteria and fungi. For example, studies have demonstrated its efficacy against strains of Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound also shows promising anticancer properties. In vitro studies have revealed that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival .
Anti-inflammatory Effects
Recent investigations suggest that this compound may exert anti-inflammatory effects by modulating cytokine release and inhibiting the NF-kB pathway. This could have implications for treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and infection.
- Receptor Modulation : It can act on receptors that mediate cellular responses to external stimuli.
- Signal Transduction Pathways : The compound influences pathways like MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
Case Studies
- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong potential as an antibacterial agent .
- Anticancer Research : In a recent experiment involving MCF-7 cells, treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, showcasing its potential as an anticancer drug .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves coupling imidazo[1,2-a]pyridine intermediates with nicotinamide derivatives. Key steps include:
- Cyclization : Use of 2-aminopyridine with α-haloketones under mild, metal-free conditions to form the imidazo[1,2-a]pyridine core .
- Amide Bond Formation : Employ coupling agents like EDCI or DCC with catalytic DMAP in anhydrous dichloromethane .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures yield >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Key Techniques :
- NMR : H and C NMR confirm substituent positions (e.g., methoxy groups at 2.3–3.8 ppm for H; 160–170 ppm for carbonyl carbons in C) .
- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., [M+H] peak matching theoretical mass within 5 ppm error) .
- X-ray Crystallography : Resolves spatial arrangement of the imidazo[1,2-a]pyridine and nicotinamide moieties .
Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?
- Approach :
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM doses, with IC calculations .
- Enzyme Inhibition : Fluorometric assays for COX-2 or cholinesterase inhibition (e.g., 50–90% inhibition at 10 µM) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across studies (e.g., variable IC values)?
- Strategies :
- Assay Standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and protocols (e.g., 48-hour incubation for MTT) to minimize variability .
- Orthogonal Validation : Confirm COX-2 inhibition via both fluorometric assays and Western blotting for PGE suppression .
- Structural Analysis : Compare batch purity (HPLC) and confirm stereochemistry (circular dichroism) to rule out impurity-driven discrepancies .
Q. What computational methods support structure-activity relationship (SAR) studies for optimizing target affinity?
- Tools :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) or AChE (PDB: 4EY7). Key residues: His90 (COX-2), Trp286 (AChE) .
- QM/MM Simulations : Assess electronic effects of substituents (e.g., methoxy vs. ethoxy groups) on binding energy .
- ADMET Prediction : SwissADME or pkCSM to optimize logP (target 2–3) and reduce hepatotoxicity risks .
Q. What strategies enhance metabolic stability without compromising bioactivity?
- Approaches :
- Prodrug Design : Introduce esterase-labile groups (e.g., acetylated methoxy) to improve oral bioavailability .
- Isotope Labeling : F or C tags for tracking metabolic pathways via NMR or PET imaging .
- Cytochrome P450 Inhibition Assays : Screen for CYP3A4/2D6 interactions using human liver microsomes .
Methodological Challenges
Q. How should researchers address low solubility in aqueous buffers during in vitro assays?
- Solutions :
- Co-solvents : Use DMSO (≤0.1% final concentration) or β-cyclodextrin inclusion complexes .
- Nanoformulation : Prepare liposomal suspensions (e.g., 100 nm particles via sonication) to enhance bioavailability .
Q. What orthogonal assays validate target engagement in cellular models?
- Methods :
- Cellular Thermal Shift Assay (CETSA) : Confirm thermal stabilization of COX-2 or AChE in lysates after compound treatment .
- Fluorescence Polarization : Measure displacement of FITC-labeled inhibitors (e.g., celecoxib for COX-2) .
Comparative Analysis
Q. How does this compound compare to structurally similar imidazo[1,2-a]pyridine derivatives in terms of selectivity?
- Key Findings :
- vs. N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-nitrobenzamide : Higher COX-2 selectivity (SI > 200 vs. 50) due to methoxy group’s reduced steric hindrance .
- vs. Thiophene-containing analogs : Improved metabolic stability (t > 6 hours in liver microsomes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
